1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate chemical properties
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate
Introduction
1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a functionalized ionic liquid that has garnered interest in various scientific and industrial sectors, including pharmaceuticals, agriculture, and material science.[1] Its unique combination of a hydrophilic hydroxymethyl group, a pyridinium core, and an ethyl sulfate anion imparts a range of desirable properties, such as high thermal stability, low volatility, and tunable solvency. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Identity and Physical Properties
1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a quaternary ammonium salt with the chemical formula C10H17NO5S and a molecular weight of 263.31 g/mol .[2] It is identified by the CAS number 1064704-03-5.[2]
Structural Representation
The structure consists of a 1-ethyl-3-(hydroxymethyl)pyridinium cation and an ethyl sulfate anion.
Caption: Chemical structure of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.
Physicochemical Properties
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C10H17NO5S | [2] |
| Molecular Weight | 263.31 g/mol | [2] |
| CAS Number | 1064704-03-5 | [2] |
| Appearance | Slightly yellow to orange clear liquid | [3] |
| Melting Point | < -65 °C | N/A |
| Refractive Index (n20D) | ~1.51 | N/A |
| Storage Conditions | Store at 2 - 8 °C under an inert gas | [3] |
| Moisture Sensitivity | Yes | [3] |
Synthesis and Characterization
Proposed Synthesis Workflow
The most probable synthetic route involves the quaternization of 3-pyridinemethanol (also known as 3-hydroxymethylpyridine) with an ethylating agent. A likely candidate for the ethylating agent is diethyl sulfate, which would directly provide the ethyl sulfate counter-ion.
Caption: Proposed synthesis workflow for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.
Experimental Protocol (Hypothetical)
Based on the synthesis of similar N-alkyl-3-hydroxymethylpyridinium salts, the following protocol can be proposed:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridinemethanol in a suitable solvent such as acetonitrile.
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Addition of Alkylating Agent: Slowly add an equimolar amount of diethyl sulfate to the solution at room temperature. An exothermic reaction may occur, so cooling might be necessary.
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Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete reaction. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or NMR spectroscopy.
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Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product, an ionic liquid, may be washed with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials. The product should then be dried under high vacuum to remove any residual solvent and moisture.
Characterization
The structural confirmation and purity assessment of the synthesized 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate would be carried out using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group attached to the nitrogen (a quartet and a triplet), the protons on the pyridinium ring, the methylene protons of the hydroxymethyl group, and the protons of the ethyl sulfate anion.
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¹³C NMR: The carbon NMR spectrum would confirm the presence of all ten carbon atoms in their respective chemical environments.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl and aromatic groups, C=C and C=N stretching vibrations of the pyridinium ring, and S=O and S-O stretches of the ethyl sulfate anion.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the mass of the 1-ethyl-3-(hydroxymethyl)pyridinium cation.
Reactivity and Stability
As an ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is expected to have high thermal stability. However, specific data on its decomposition temperature is not available. The presence of the hydroxymethyl group offers a site for further chemical modification, such as esterification or etherification, allowing for the synthesis of a variety of derivatives. The pyridinium ring is generally stable but can be susceptible to nucleophilic attack under harsh conditions. The ethyl sulfate anion is a good leaving group and can participate in nucleophilic substitution reactions.
Applications in Drug Development and Research
The unique structural features of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate make it a promising candidate for various applications in the pharmaceutical and research fields.
Solubility Enhancement
One of the major challenges in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Ionic liquids, with their tunable solvent properties, have emerged as potential excipients to enhance drug solubility. The combination of a polar hydroxymethyl group and the ionic nature of this compound suggests it could be an effective solvent or co-solvent for poorly soluble drugs.
Drug Delivery Systems
Functionalized ionic liquids are being explored for their potential in creating novel drug delivery systems. The hydroxyl group on the cation could be used to attach drug molecules covalently, forming a prodrug that can be cleaved under specific physiological conditions.
Antimicrobial Activity
Quaternary ammonium salts, including pyridinium derivatives, are known for their antimicrobial properties.[4][5] Studies on other N-alkyl hydroxymethyl-substituted pyridinium salts have demonstrated significant antimicrobial activity.[6][7] It is plausible that 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate also exhibits antimicrobial properties, which could be beneficial in pharmaceutical formulations to prevent microbial contamination.
Surfactant in Formulations
The amphiphilic nature of the 1-ethyl-3-(hydroxymethyl)pyridinium cation, with its polar hydroxymethyl group and non-polar ethyl and pyridinium components, suggests it may act as a surfactant. This property is valuable in the formulation of emulsions and suspensions for drug delivery.
Safety and Handling
According to available safety data, 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is known to cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is also noted to be moisture-sensitive, so it should be stored in a tightly sealed container under an inert atmosphere.[3]
Conclusion
1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a functionalized ionic liquid with a promising profile for applications in drug development and scientific research. Its unique combination of a hydrophilic functional group, a stable pyridinium core, and an ethyl sulfate anion provides a versatile platform for addressing challenges such as poor drug solubility and the need for novel drug delivery systems. While specific experimental data for this compound is limited in the public domain, its properties and potential can be reasonably inferred from the behavior of closely related compounds. Further research to fully characterize its physicochemical properties and to explore its applications in detail is warranted.
References
- Marek, J., Joskova, V., Dolezal, R., Soukup, O., Benkova, M., Fucikova, A., Malinak, D., Bostikova, V., & Kuca, K. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Combinatorial Chemistry & High Throughput Screening, 21(8), 628-642.
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Marek, J., et al. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. ResearchGate. [Link]
- Özdemir, A., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5048-5057.
- Pernak, J., Kalewska, J., Ksycińska, H., & Cybulski, J. (2001). Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. European Journal of Medicinal Chemistry, 36(11-12), 899-907.
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PubChem. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. [Link]
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